3-Tert-butylbenzaldehyde

Vue d'ensemble

Description

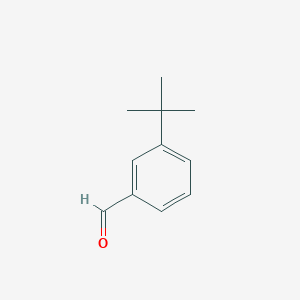

3-Tert-butylbenzaldehyde is a chemical compound with the molecular formula C11H14O . It has an average mass of 162.228 Da and a monoisotopic mass of 162.104462 Da .

Physical And Chemical Properties Analysis

3-Tert-butylbenzaldehyde has a density of 1.0±0.1 g/cm3, a boiling point of 228.0±9.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.5 mmHg at 25°C . It has a molar refractivity of 51.4±0.3 cm3, a polar surface area of 17 Å2, and a molar volume of 167.8±3.0 cm3 .Applications De Recherche Scientifique

1. Thermophysical Properties and Manufacturing Applications

3-Tert-butylbenzaldehyde and its derivatives, such as 4-tert-butylbenzaldehyde, have significant applications in the manufacturing of fragrances and agricultural chemicals. A study by Kosuru et al. (2019) focused on measuring the vapor pressure and other thermophysical properties like refractive index, density, viscosity, and surface tension of 4-tert-butylbenzaldehyde. These properties are crucial for industrial applications in manufacturing processes (Kosuru et al., 2019).

2. Chemical Synthesis and Derivative Development

The synthesis of derivatives of 3-Tert-butylbenzaldehyde is an area of significant research. For instance, Longchao (2013) reported on the synthesis of 5-Bromo-3-tert-butyl-2-hydroxy-benzaldehyde, a process critical for developing new chemical compounds with potential applications in various fields, including medicinal chemistry (Longchao, 2013).

3. Quantum Chemical Studies and Molecular Docking

In the realm of quantum chemistry and molecular docking, the derivatives of 3-Tert-butylbenzaldehyde, such as 3,5-Di-tert-butyl-2-hydroxybenzaldehyde, have been subjected to extensive studies. Mary and James (2020) conducted FT-IR, FT-Raman, UV-Visible, and NMR spectral studies along with density functional theory computations on this molecule. Their research provided insights into the molecular structure and potential antiviral activity against various types of influenza viruses (Mary & James, 2020).

4. Advanced Material Development

The derivatives of 3-Tert-butylbenzaldehyde play a crucial role in developing advanced materials. For instance, Wang et al. (2020) described the synthesis of highly soluble polyimides using a monomer derived from 3,5-di-tert-butylbenzaldehyde. These polyimides showed promising properties like high solubility, good gas separation, and optical transparency, making them suitable for various industrial applications (Wang et al., 2020).

5. Catalytic Applications

Research has also been conducted on the catalytic applications of 3-Tert-butylbenzaldehyde derivatives. For example, Sutradhar et al. (2016) synthesized iron(III) and cobalt(III) complexes using Schiff bases derived from 3,5-di-tert-butyl-2-hydroxybenzaldehyde, which acted as catalysts in the microwave-assisted oxidation of alcohols. This illustrates the potential of these compounds in catalytic processes and organic synthesis (Sutradhar et al., 2016).

Safety and Hazards

3-Tert-butylbenzaldehyde may cause an allergic skin reaction and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Contaminated work clothing should not be allowed out of the workplace, and protective gloves should be worn .

Mécanisme D'action

Target of Action

3-Tert-butylbenzaldehyde is an organic compound with the molecular formula C11H14O . It is widely used in organic synthesis as a starting material and intermediate . It is often used in the synthesis of pharmaceuticals, fragrances, dyes, and other organic compounds . .

Pharmacokinetics

It is known that it is insoluble in water but soluble in organic solvents such as alcohols, ethers, ketones, and aromatic hydrocarbons . This suggests that its bioavailability may be influenced by these solubility properties.

Action Environment

The action, efficacy, and stability of 3-Tert-butylbenzaldehyde can be influenced by various environmental factors. For instance, it is known to be flammable at high temperatures and should be kept away from sources of ignition . It should be used in a well-ventilated area to avoid inhalation of its vapors . Contact with skin and eyes may cause irritation, so protective eyewear and gloves should be worn during handling . If ingested or inhaled, medical attention should be sought immediately .

Propriétés

IUPAC Name |

3-tert-butylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-11(2,3)10-6-4-5-9(7-10)8-12/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKEQMVXZDQLSDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90436531 | |

| Record name | 3-tert-butylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Tert-butylbenzaldehyde | |

CAS RN |

23039-28-3 | |

| Record name | 3-(1,1-Dimethylethyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23039-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-tert-butylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Pyrrolo[2,3-b]pyridin-6-ol](/img/structure/B1365023.png)